molecular formula C10H9ClO3 B3300283 2-Oxopropyl 4-chlorobenzoate CAS No. 900937-56-6

2-Oxopropyl 4-chlorobenzoate

Cat. No.: B3300283
CAS No.: 900937-56-6
M. Wt: 212.63 g/mol
InChI Key: MRUJKQHYYZTVCE-UHFFFAOYSA-N
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Description

2-Oxopropyl 4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-oxopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-oxopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oxopropyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxopropyl 4-chlorobenzoate involves its interaction with biological molecules through ester hydrolysis. The compound is hydrolyzed by esterases to release 4-chlorobenzoic acid and 2-oxopropanol, which can then participate in further biochemical pathways. The molecular targets and pathways involved in its action are primarily related to its hydrolysis products .

Comparison with Similar Compounds

Uniqueness: 2-Oxopropyl 4-chlorobenzoate is unique due to the presence of both the 2-oxopropyl group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where these characteristics are desired .

Properties

IUPAC Name

2-oxopropyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJKQHYYZTVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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